

Application Notes and Protocols: BMS CCR2 22 for Chemotaxis Assay

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a pivotal role in mediating the migration of monocytes and other immune cells to sites of inflammation.[1] This signaling axis is implicated in the pathogenesis of various inflammatory and autoimmune diseases, as well as in cancer progression.[2] BMS CCR2 22 is a potent and specific small molecule antagonist of CCR2, exhibiting high affinity and robust functional antagonism.[3][4] These characteristics make it a valuable tool for studying the biological functions of the CCL2-CCR2 axis and for investigating its therapeutic potential. This document provides detailed protocols for utilizing BMS CCR2 22 in a chemotaxis assay to inhibit CCL2-induced cell migration.

Mechanism of Action

BMS CCR2 22 functions as a competitive antagonist at the CCR2 receptor. By binding to the receptor, it prevents the binding of CCL2 and subsequent downstream signaling events that lead to chemotaxis, such as calcium mobilization. This blockade of the CCL2/CCR2 signaling pathway effectively inhibits the directional migration of CCR2-expressing cells towards a CCL2 gradient.

Quantitative Data

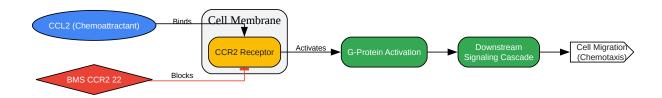


The following table summarizes the in vitro potency of **BMS CCR2 22** from various functional assays.

Assay Type	Parameter	Value (nM)	Reference
CCR2 Binding Affinity	IC50	5.1	
Calcium Flux Inhibition	IC50	18	-
Chemotaxis Inhibition	IC50	1	-

Signaling Pathway

The diagram below illustrates the simplified signaling pathway of CCL2-induced chemotaxis and the inhibitory action of **BMS CCR2 22**.



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Figure 1: Simplified CCR2 signaling pathway and BMS CCR2 22 inhibition.

Experimental Protocols

This section provides a detailed protocol for a standard chemotaxis assay using a Boyden chamber or a similar transwell system to evaluate the inhibitory effect of **BMS CCR2 22** on CCL2-induced cell migration.

Materials

 Cells: CCR2-expressing cells (e.g., human monocytic cell line THP-1, primary human monocytes).

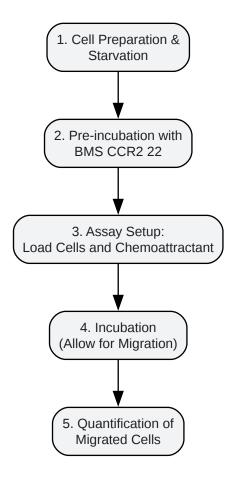


- BMS CCR2 22: (CAS 445479-97-0). Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C.
- Recombinant Human CCL2 (MCP-1): Chemoattractant.
- Chemotaxis Chamber: Boyden chamber or transwell inserts (e.g., 5 μm pore size for monocytes).
- Assay Medium: RPMI 1640 with 0.5% Bovine Serum Albumin (BSA).
- Cell Dissociation Solution: (if using adherent cells).
- · Hemocytometer or automated cell counter.
- Incubator: 37°C, 5% CO2.
- Microplate Reader: (for quantification assays).
- Calcein-AM: (for fluorescent-based quantification).

Experimental Workflow

The following diagram outlines the major steps in the chemotaxis assay.





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Figure 2: General workflow for the BMS CCR2 22 chemotaxis assay.

Detailed Procedure

- · Cell Preparation:
 - Culture CCR2-expressing cells to a sufficient density.
 - The day before the assay, harvest the cells and resuspend them in serum-free medium.
 Incubate overnight to starve the cells and reduce basal signaling.
 - \circ On the day of the experiment, count the cells and adjust the density to 1 x 10^6 cells/mL in assay medium.
- Pre-incubation with BMS CCR2 22:



- Prepare serial dilutions of BMS CCR2 22 in assay medium. A suggested starting concentration range is 0.1 nM to 100 nM to capture the full dose-response curve.
- In separate tubes, add the cell suspension and the BMS CCR2 22 dilutions. Include a
 vehicle control (DMSO) and a no-treatment control.
- Incubate the cells with **BMS CCR2 22** for 30 minutes at 37°C.
- Chemotaxis Assay Setup:
 - Prepare the chemoattractant solution by diluting recombinant human CCL2 in assay medium to a final concentration that induces optimal chemotaxis (typically 10-100 ng/mL, to be determined empirically for your cell type).
 - Add the CCL2 solution to the lower wells of the chemotaxis chamber.
 - Add assay medium alone to some lower wells to serve as a negative control for basal migration.
 - Carefully place the transwell inserts into the wells.
 - \circ Add 100 μL of the pre-incubated cell suspension (from step 2) to the upper chamber of each insert.

Incubation:

- Incubate the plate at 37°C in a 5% CO2 incubator for 1 to 4 hours. The optimal incubation time should be determined empirically and depends on the cell type and chemoattractant concentration.
- Quantification of Migrated Cells:
 - After incubation, carefully remove the transwell inserts.
 - Remove the non-migrated cells from the top of the membrane by gently wiping with a cotton swab.



- Quantify the migrated cells on the bottom of the membrane. This can be done using several methods:
 - Staining: Fix and stain the cells with a dye like crystal violet. Elute the dye and measure the absorbance using a microplate reader.
 - Fluorescence-based: Pre-label the cells with a fluorescent dye like Calcein-AM before the assay. After migration, measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
 - Direct Counting: Fix and stain the cells, then count the number of migrated cells in several fields of view under a microscope.

Data Analysis

- Calculate the average number of migrated cells for each condition (including controls).
- Subtract the average number of cells that migrated in the absence of chemoattractant (negative control) from all other values.
- Normalize the data by expressing the migration in the presence of BMS CCR2 22 as a
 percentage of the migration in the vehicle control (CCL2 alone).
- Plot the percentage of migration against the log concentration of **BMS CCR2 22** to generate a dose-response curve and calculate the IC50 value.

Troubleshooting

- High background migration: Ensure cells are properly starved and that the assay medium does not contain chemoattractants.
- Low cell migration: Optimize the CCL2 concentration and incubation time. Check cell viability and CCR2 expression levels.
- High variability between replicates: Ensure accurate and consistent cell counting and pipetting. Mix cell suspensions gently to avoid clumping.



Conclusion

BMS CCR2 22 is a highly effective tool for inhibiting CCL2-induced chemotaxis in vitro. The protocols outlined in this document provide a framework for researchers to investigate the role of the CCL2-CCR2 signaling axis in their specific models. Careful optimization of experimental conditions will ensure reliable and reproducible results.

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